molecular formula C8H6F4N2O3 B1412925 3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine CAS No. 1980049-92-0

3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine

Cat. No.: B1412925
CAS No.: 1980049-92-0
M. Wt: 254.14 g/mol
InChI Key: YTMXEIVDBOHIOP-UHFFFAOYSA-N
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Description

3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine (CAS: 1980049-92-0) is a fluorinated pyridine derivative with the molecular formula C₈H₆F₄N₂O₃ and a molecular weight of 254.14 g/mol . The compound features a nitro group at the 3-position and a 2,2,3,3-tetrafluoropropoxy substituent at the 2-position of the pyridine ring.

Properties

IUPAC Name

3-nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2O3/c9-7(10)8(11,12)4-17-6-5(14(15)16)2-1-3-13-6/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMXEIVDBOHIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC(C(F)F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine typically involves the reaction of 2-chloro-3,3,3-trifluoropropylene with a suitable pyridine derivative under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyridine ring can interact with various enzymes and receptors. The tetrafluoropropoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Substituent Variations in Nitro-Pyridine Derivatives

The structural and functional diversity of nitro-pyridine derivatives is exemplified by the following compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine C₈H₆F₄N₂O₃ 254.14 1980049-92-0 Tetrafluoropropoxy group at 2-position
3-Nitro-2-(3,4,5-trifluorophenoxy)pyridine C₁₁H₅F₃N₂O₃ 282.17 1706458-59-4 Trifluorophenoxy group at 2-position
3-Nitro-2-(propan-2-yloxy)pyridine C₈H₉N₂O₃ 193.17 1211758-69-8 Isopropoxy group at 2-position
3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine C₇H₅F₃N₂O₃ 222.12 1018051-67-6 Trifluoroethoxy group at 2-position
3-Nitro-2-(trifluoromethyl)pyridine C₆H₃F₃N₂O₂ 192.10 133391-63-6 Trifluoromethyl group at 2-position

Key Observations :

  • Lipophilicity: The tetrafluoropropoxy group in the target compound increases lipophilicity compared to shorter chains (e.g., trifluoroethoxy) or non-fluorinated substituents (e.g., isopropoxy) .
  • Steric Hindrance: Bulkier substituents (e.g., trifluorophenoxy in CAS 1706458-59-4) may reduce metabolic degradation but limit solubility in aqueous media .

Pharmacokinetic and Physicochemical Properties

  • Aqueous Solubility : Compounds with polar substituents (e.g., hydroxyl groups in CAS 947144-26-5) exhibit higher solubility, whereas fluorinated alkoxy groups (e.g., tetrafluoropropoxy) prioritize lipid membrane permeability .
  • Metabolic Stability: Fluorinated chains (e.g., tetrafluoropropoxy) resist oxidative metabolism compared to non-fluorinated analogues, as observed in for fluorinated imidazopyridines .

Biological Activity

3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine is a synthetic compound that belongs to the class of nitro-containing heterocycles. Nitro compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound by reviewing existing literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a nitro group and a tetrafluoropropoxy moiety. The presence of the nitro group (NO2-NO_2) significantly influences the compound's electronic properties and biological activity.

Antimicrobial Activity

Nitro compounds are recognized for their antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that can bind to cellular macromolecules such as DNA. This binding leads to cell death through various pathways.

  • Research Findings :
    • Nitro compounds have shown efficacy against a range of pathogens including Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans .
    • A study indicated that zinc complexes of nitro-substituted compounds exhibited high antimicrobial activity against methicillin-resistant S. aureus (MRSA) .

Anti-inflammatory Activity

Nitro-containing compounds have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators.

  • Mechanism : The nitro group can enhance the pharmacokinetic profile of drugs by modifying their interaction with biological targets involved in inflammation.
  • Case Study : One study highlighted that certain nitro derivatives inhibited inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses .

Data Table: Biological Activities of Nitro Compounds

Compound NameActivity TypeTarget Pathogen/MechanismReference
This compoundAntimicrobialMRSA, K. pneumoniae
Various Nitro CompoundsAntimicrobialH. pylori, P. aeruginosa
Nitro Fatty AcidsAnti-inflammatoryInhibition of iNOS and COX-2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine
Reactant of Route 2
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3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine

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